Cas no 19123-62-7 (L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine)

L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine is a specialized sulfur-containing amino acid derivative with potential applications in biochemical research and nutraceutical development. Its unique structure, featuring a gamma-glutamyl linkage and a propenylsulfinyl moiety, may contribute to its role in sulfur metabolism and redox-related pathways. This compound is of interest due to its possible bioactive properties, including antioxidant or enzyme-modulating effects. Its high purity and well-defined chemical composition make it suitable for analytical standards, mechanistic studies, or as a precursor in synthetic chemistry. The compound's stability and solubility profile further enhance its utility in experimental settings.
L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine structure
19123-62-7 structure
Product Name:L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine
CAS No:19123-62-7
MF:C11H18N2O6S
MW:306.335422039032
CID:1995300
PubChem ID:11174243
Update Time:2025-05-25

L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine Chemical and Physical Properties

Names and Identifiers

    • g-GPeCSO
    • gamma-L-glutamyl-trans-S-1-propenyl-L-cysteine sulfoxide
    • 19123-62-7
    • (2S)-2-Amino-5-(((1R)-1-carboxy-2-(prop-1-en-1-ylsulfinyl)ethyl)amino)-5-oxopentanoic acid
    • L-?gamma-?Glutamyl-?3-?(1-?propenylsulfinyl)?-?L-?alanine
    • SCHEMBL2639637
    • gamma-L-Glutamyl-S-(1-propenyl)-cysteine sulfoxide
    • L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine
    • Inchi: 1S/C11H18N2O6S/c1-2-5-20(19)6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,5,7-8H,3-4,6,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/b5-2+/t7-,8-,20?/m0/s1
    • InChI Key: LMNDKWXDMBGGAL-DGLWNAOESA-N
    • SMILES: S(/C=C/C)(C[C@@H](C(=O)O)NC(CC[C@@H](C(=O)O)N)=O)=O

Computed Properties

  • Exact Mass: 306.08855747Da
  • Monoisotopic Mass: 306.08855747Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.2
  • Topological Polar Surface Area: 166Ų

L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
G202340-25mg
L-​gamma-​Glutamyl-​3-​(1-​propenylsulfinyl)​-​L-​alanine
19123-62-7
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$173.00 2023-05-18
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G202340-100mg
L-​gamma-​Glutamyl-​3-​(1-​propenylsulfinyl)​-​L-​alanine
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$603.00 2023-05-18
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G202340-250mg
L-​gamma-​Glutamyl-​3-​(1-​propenylsulfinyl)​-​L-​alanine
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$1378.00 2023-05-18
TRC
G202340-1g
L-​gamma-​Glutamyl-​3-​(1-​propenylsulfinyl)​-​L-​alanine
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$ 9200.00 2023-09-07

Additional information on L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine

Comprehensive Overview of L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine (CAS No. 19123-62-7): Properties, Applications, and Research Insights

L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine (CAS No. 19123-62-7) is a naturally occurring sulfur-containing amino acid derivative, primarily found in Allium vegetables such as garlic and onions. This compound belongs to the gamma-glutamyl peptides family, known for their unique biochemical properties and potential health benefits. Its molecular structure features a glutamyl moiety linked to 3-(1-propenylsulfinyl)-L-alanine, contributing to its distinct reactivity and biological activity.

Recent studies highlight the growing interest in sulfur-rich bioactive compounds, driven by consumer demand for natural functional ingredients in nutraceuticals and food science. As a precursor to flavor compounds, this molecule plays a crucial role in the characteristic aroma development during the processing of Allium species. Researchers are particularly intrigued by its potential enzyme-modulating effects and possible synergy with other organosulfur compounds in metabolic pathways.

The compound's stability profile has been extensively studied, revealing optimal preservation conditions at pH 6-8 and temperatures below 25°C. Advanced analytical techniques including HPLC-MS/MS and NMR spectroscopy have been employed to characterize its degradation products and metabolic fate. Current pharmaceutical research explores its bioavailability enhancement properties when combined with certain lipophilic carriers, addressing a key challenge in nutrient delivery systems.

In agricultural applications, L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine demonstrates interesting properties as a potential plant growth regulator. Field trials suggest it may influence secondary metabolite production in crops, particularly those valued for their nutraceutical content. This aligns with the increasing market trend toward sustainable crop enhancement methods that reduce synthetic chemical inputs while maintaining yield quality.

The compound's structure-activity relationship continues to be a focus of computational chemistry studies, with molecular docking simulations investigating its interactions with various enzyme targets. These studies provide valuable insights for designing novel analogs with optimized properties for specific applications. The scientific community particularly notes its chiral specificity, as the L-configuration appears essential for its biological functions.

From a commercial perspective, 19123-62-7 has gained attention in the specialty chemicals market, especially for flavor and fragrance applications. Its controlled release of volatile sulfur compounds makes it valuable for developing time-release flavor systems in processed foods. Manufacturers are exploring encapsulation technologies to improve its handling characteristics and application versatility.

Ongoing clinical research examines the compound's potential role in cellular redox balance maintenance, with particular interest in its thiol-modulating capacity. While not classified as an antioxidant per se, preliminary evidence suggests it may influence glutathione metabolism pathways. These findings contribute to the broader understanding of dietary sulfur compounds and their impact on human physiology.

Analytical method development for L-gamma-Glutamyl-3-(1-propenylsulfinyl)-L-alanine quantification remains an active research area, with recent advancements in UHPLC techniques enabling more sensitive detection in complex matrices. This progress supports quality control in both botanical extracts and functional food products containing this compound as a marker of authenticity and processing quality.

The compound's stereochemical purity has become a critical parameter for research applications, prompting the development of improved chiral separation methods. This focus on purity reflects the broader pharmaceutical industry's emphasis on enantiomerically pure compounds and their typically superior biological activity profiles compared to racemic mixtures.

Emerging applications in cosmeceutical formulations leverage the compound's potential skin-beneficial properties, particularly in products targeting mature skin care. While mechanisms are not fully understood, initial studies suggest it may influence keratinocyte differentiation processes. This application aligns with consumer interest in plant-derived actives for cosmetic applications.

From a regulatory standpoint, 19123-62-7 is generally recognized as safe when derived from food sources, though concentrated forms may require additional safety assessments. The compound's status as a naturally occurring substance positions it favorably in markets with preferences for clean-label ingredients, a significant trend in contemporary food and supplement industries.

Future research directions include exploring the compound's potential in precision fermentation systems and biocatalytic production methods, which could enable more sustainable large-scale production. These approaches address growing industry needs for scalable natural ingredient production while maintaining the complex stereochemistry essential for bioactivity.

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